![molecular formula C22H20N2O4 B2735249 Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate CAS No. 946253-95-8](/img/structure/B2735249.png)
Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
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Description
“Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate” is a complex organic compound. It is related to the class of compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . It is also related to the class of compounds known as esters .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography . The structure of this compound is likely to be complex due to the presence of multiple functional groups. Unfortunately, specific structural details for this compound were not found in the available literature.Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The 1,2,3-triazole moiety, present in Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate, has been harnessed in the development of medicinal scaffolds. Researchers have explored its potential as a pharmacophore for various drug classes. Notably, pyrazole-containing compounds, like Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate, exhibit anti-inflammatory, analgesic, vasodilator, and antidepressant properties. Additionally, they hold promise for cancer treatment, obesity management, and cytoprotection .
β-Catenin Modulation
Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate (MSAB) interacts directly with β-catenin, a key player in Wnt signaling pathways. By promoting β-catenin ubiquitination and proteasomal degradation, MSAB inhibits Wnt-dependent cancer growth both in vitro and in vivo. Its cellular permeability enhances its therapeutic potential .
Imatinib Intermediate
Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate serves as an intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in treating certain cancers. Its role in drug synthesis underscores its importance in pharmaceutical chemistry .
Antimicrobial and Antifungal Properties
Hydrazones, a class of compounds that includes Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate, exhibit diverse biological activities. These properties extend to antimicrobial and antifungal effects, making them relevant for combating infections .
X-ray Diffraction Studies
Researchers have confirmed the structure of Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate through X-ray diffraction. Such studies provide valuable insights into its molecular arrangement and crystallographic properties .
Anti-Proliferative Effects
Methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate demonstrates anti-proliferation efficacy against cancer cells dependent on Wnt signaling. Its ability to modulate β-catenin contributes to this effect .
properties
IUPAC Name |
methyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-5-7-16(8-6-15)14-24-13-3-4-19(21(24)26)20(25)23-18-11-9-17(10-12-18)22(27)28-2/h3-13H,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPSVNDOGSKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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